![molecular formula C19H17N3OS B2865638 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207012-03-0](/img/structure/B2865638.png)
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Description
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, also known as MTIT, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. MTIT has been extensively studied for its mechanism of action and its potential therapeutic effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Derivatives
Novel synthesis approaches for creating compounds with similar structures have been developed, showcasing their potential in generating a wide variety of pharmacologically active substances. For instance, the research by Drescher et al. (1991) presents a convenient approach to dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates, highlighting the versatility of these compounds in synthesis and potential applications in drug development and organic chemistry Drescher, Öhler, & Zbiral, 1991.
Electrochemical Studies
The electrochemical properties of benzimidazole derivatives and their copolymers have been investigated, suggesting their utility in electrochromic devices and sensors. Soylemez et al. (2015) explored the copolymerization of a novel monomer with 3,4-ethylenedioxythiophene, indicating potential applications in low-energy-consuming display technologies Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015.
Pharmacological Applications
Antimicrobial Activity
Research into novel Schiff bases using similar structural motifs has shown significant antimicrobial potential. Puthran et al. (2019) synthesized Schiff bases with antimicrobial properties, offering insights into the design of new antimicrobial agents Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019.
Antiulcer Potential
Investigations into compounds like SCH 28080, sharing a similar structural core, have highlighted their potential in anti-ulcer therapy due to significant inhibition of gastric acid secretion Ene, Khan-Daneshmend, & Roberts, 1982.
Material Science and Catalysis
Catalytic Applications
New molybdenum(VI) complexes with thiazole-hydrazone ligands have shown promise in catalyzing olefin epoxidation, indicating the role of such compounds in industrial catalysis Ghorbanloo, Bikas, & Małecki, 2016.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-3-7-16(8-4-14)22-18(13-21-19(22)24-12-11-20)15-5-9-17(23-2)10-6-15/h3-10,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZJUXQAJUWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile |
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